

Tofimilast Profile & Cross-Reactivity Potential

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Compound Focus: Tofimilast

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Based on the search results, information on **Tofimilast** is sparse. It is identified as a PDE4 inhibitor that was investigated for COPD and asthma but its development was discontinued [1].

The core issue is a lack of publicly available, specific experimental data on **Tofimilast's** off-target binding. The table below summarizes its known profile:

Attribute	Description
Drug Name	Tofimilast [1]
Primary Target	Phosphodiesterase-4 (PDE4) [1]
Therapeutic Class	PDE4 Inhibitor [1]
Developmental Status	Development discontinued after Phase II trials [1]
Reported Potency	Described as having "modest potency" [1]
Known Cross-Reactivity	No specific off-target data found in available literature.

Strategies to Investigate Cross-Reactivity

Since direct data is unavailable, your experimental troubleshooting should focus on inferring or testing for potential cross-reactivity. The following approaches, informed by general drug development practices, are recommended.

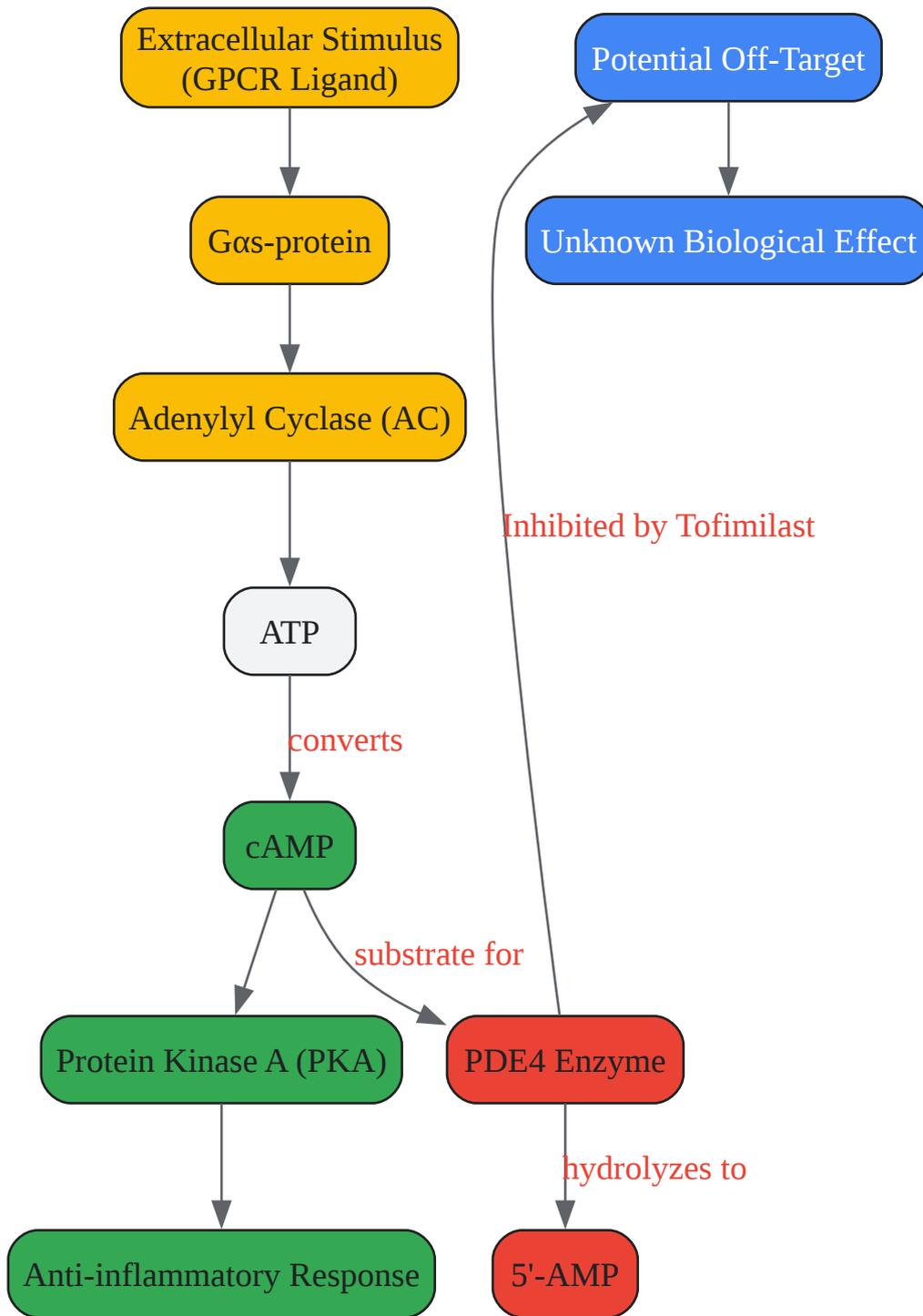
1. Employ Computational Profiling Computational models are a standard tool for early hazard assessment and predicting off-target interactions. You can use publicly available tools to predict **Tofimilast**'s binding profile.

- **Methodology:** Use a panel of quantitative structure-activity relationship (QSAR) models, with one model trained for each potential off-target [2].
- **Recommended Tools:** Services that provide a programmatic interface (API) are ideal for integration into automated profiling workflows [2].
- **Data Input:** The primary input for these models is the chemical structure of **Tofimilast**. The prediction will output a profile of likely off-target interactions with confidence scores.

2. Review Broader PDE Inhibitor Pharmacology Understanding the general pharmacology of the PDE4 enzyme family can provide context for potential interaction sites.

- **PDE4 Enzyme Family:** The PDE4 family consists of four genes (PDE4A, PDE4B, PDE4C, PDE4D) that are abundantly expressed in inflammatory cells and various structural cells in the lung [1] [3].
- **Historical Context:** A general challenge in developing PDE4 inhibitors has been achieving selectivity to avoid class-related side effects, rather than cross-reactivity with unrelated enzyme families [1]. The search for selectivity between PDE4B and PDE4D isoforms has been a particular focus, though with limited success [1].

The following diagram illustrates the core signaling pathway modulated by **Tofimilast** and the general concept of off-target effects.



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FAQs on Tofimilast Cross-Reactivity

Q1: What is the most likely cause of cross-reactivity for Tofimilast? As a PDE4 inhibitor, the most probable off-targets are other members of the phosphodiesterase enzyme family. Computational profiling should be used to check for affinity against PDE1-11, especially other cAMP-hydrolyzing enzymes like PDE7 and PDE8 [4].

Q2: Where can I find the chemical structure of Tofimilast to run computational models? The chemical structure is not provided in the current search results. I recommend searching by its name or development code in professional chemical databases such as PubChem or ChEMBL [2].

Q3: Why is specific data on Tofimilast so limited? The development of **Tofimilast** was discontinued after Phase II clinical trials failed to demonstrate efficacy, which likely limited the depth of public data on its detailed pharmacological profile [1].

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